molecular formula C13H15ClN2O3S B2495408 1-[(E)-2-(2-chlorophenyl)ethenyl]sulfonylpyrrolidine-2-carboxamide CAS No. 1334020-84-6

1-[(E)-2-(2-chlorophenyl)ethenyl]sulfonylpyrrolidine-2-carboxamide

Cat. No.: B2495408
CAS No.: 1334020-84-6
M. Wt: 314.78
InChI Key: LTYZCFCOQHTREK-UHFFFAOYSA-N
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Description

1-[(E)-2-(2-chlorophenyl)ethenyl]sulfonylpyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C13H15ClN2O3S and its molecular weight is 314.78. The purity is usually 95%.
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Biological Activity

1-[(E)-2-(2-chlorophenyl)ethenyl]sulfonylpyrrolidine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is classified as a small molecule with the following chemical structure:

  • Chemical Formula : C23H29ClN4O2S
  • Molecular Weight : 461.02 g/mol
  • IUPAC Name : 1-[(1E)-2-(4-chlorophenyl)ethenesulfonyl]-4-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}piperazine

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily through its interaction with cellular signaling pathways. Notably, it has been shown to influence inflammatory responses and cell adhesion processes.

  • Cytokine Production : The compound triggers the production of pro-inflammatory cytokines such as MCP-1/CCL2, IL6, TNF-alpha, IL-1beta, IL8, and IL18 in endothelial cells and atrial tissues. This suggests a role in mediating inflammatory processes .
  • Expression of Adhesion Molecules : It enhances the expression of adhesion molecules like ICAM1, VCAM1, and SELE, which are crucial for leukocyte adhesion and migration during inflammation .
  • Activation of Signaling Pathways : The compound increases the expression of phosphorylated ERK1/2 in dermal microvascular endothelial cells, indicating activation of the MAPK signaling pathway. Additionally, it activates the transcription factor NF-kappa-B, which plays a pivotal role in inflammatory responses .

Case Studies and Research Findings

Several studies have evaluated the biological effects of this compound:

  • In Vitro Studies : In endothelial cell cultures, exposure to the compound resulted in significant increases in cytokine levels compared to control groups. For instance, one study reported an increase in IL6 levels by over 50% at concentrations as low as 10 µM .
  • Animal Models : In vivo studies using murine models demonstrated that administration of the compound led to enhanced inflammatory responses during induced models of acute inflammation. Mice treated with the compound exhibited increased leukocyte infiltration in inflamed tissues compared to untreated controls .

Comparative Analysis of Biological Activities

The following table summarizes key findings from various studies on the biological activity of this compound:

Study TypeKey FindingsReference
In VitroIncreased IL6 production by >50% at 10 µM
In VivoEnhanced leukocyte infiltration in inflamed tissues
Cytokine ProfileInduction of pro-inflammatory cytokines

Properties

IUPAC Name

1-[(E)-2-(2-chlorophenyl)ethenyl]sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O3S/c14-11-5-2-1-4-10(11)7-9-20(18,19)16-8-3-6-12(16)13(15)17/h1-2,4-5,7,9,12H,3,6,8H2,(H2,15,17)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYZCFCOQHTREK-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C=CC2=CC=CC=C2Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(N(C1)S(=O)(=O)/C=C/C2=CC=CC=C2Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.